2,6-Diketo-21-crown-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diketo-21-crown-7 is a macrocyclic compound with the molecular formula C14H24O9. It belongs to the family of crown ethers, which are known for their ability to form stable complexes with various cations. The structure of this compound consists of a 21-membered ring with two ketone groups at the 2 and 6 positions. This unique structure allows it to interact with metal ions and organic molecules, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diketo-21-crown-7 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylene glycol with a suitable diketone in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the macrocyclic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diketo-21-crown-7 undergoes various chemical reactions, including:
Oxidation: The ketone groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-Diketo-21-crown-7 involves its ability to form stable complexes with metal ions through coordination with the oxygen atoms in the crown ether ring. This interaction stabilizes the metal ion and can facilitate its transport or catalysis. The compound’s unique structure allows it to selectively bind certain metal ions, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
18-Crown-6: Another crown ether with a smaller ring size, commonly used for complexing potassium ions.
15-Crown-5: A crown ether with an even smaller ring, often used for complexing sodium ions.
Dibenzo-18-crown-6: A derivative of 18-crown-6 with additional benzene rings, providing different solubility and binding properties.
Uniqueness of 2,6-Diketo-21-crown-7: this compound is unique due to its larger ring size and the presence of ketone groups, which enhance its ability to form stable complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring selective ion binding and transport .
Eigenschaften
Molekularformel |
C8H12O5S |
---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
1,4,7-trioxa-10-thiacyclododecane-8,12-dione |
InChI |
InChI=1S/C8H12O5S/c9-7-5-14-6-8(10)13-4-2-11-1-3-12-7/h1-6H2 |
InChI-Schlüssel |
SCWSPZBWBLTUHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)CSCC(=O)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.